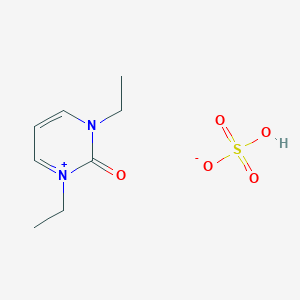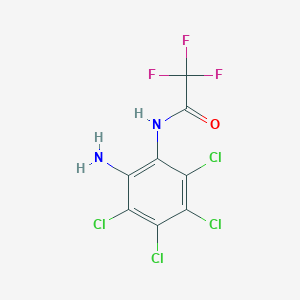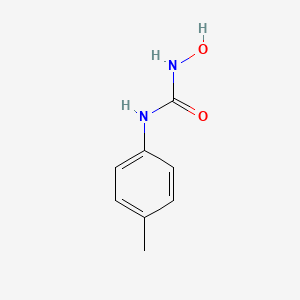
1-Hydroxy-3-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3-(4-methylphenyl)urea is an organic compound with the molecular formula C8H10N2O2 It is a derivative of urea, where one of the hydrogen atoms is replaced by a hydroxy group and another by a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hydroxy-3-(4-methylphenyl)urea can be synthesized through the reaction of 4-methylphenyl isocyanate with hydroxylamine. The reaction typically occurs in an organic solvent such as benzene or toluene at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain a pure compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-carbonyl-3-(4-methylphenyl)urea.
Reduction: Formation of 1-amino-3-(4-methylphenyl)urea.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Hydroxy-3-(4-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other urea derivatives.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-3-(4-nitrophenyl)urea: Similar structure but with a nitro group instead of a methyl group.
1-Hydroxy-3-(4-chlorophenyl)urea: Similar structure but with a chlorine atom instead of a methyl group.
1-Hydroxy-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
1-Hydroxy-3-(4-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Propiedades
Número CAS |
53731-86-5 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
1-hydroxy-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-4-7(5-3-6)9-8(11)10-12/h2-5,12H,1H3,(H2,9,10,11) |
Clave InChI |
ZWWGISZRROLARK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


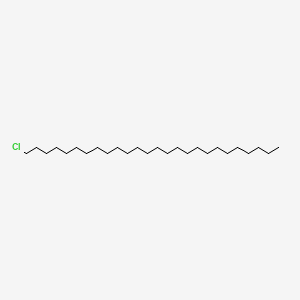
![[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14629924.png)
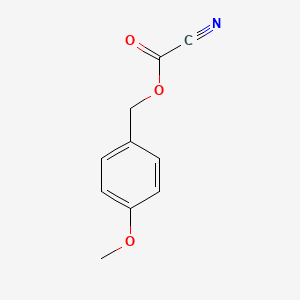
![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)
![[1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)-](/img/structure/B14629944.png)

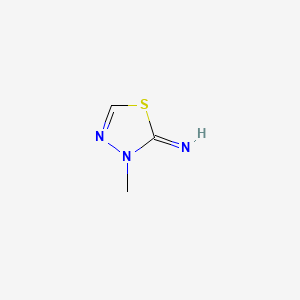
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
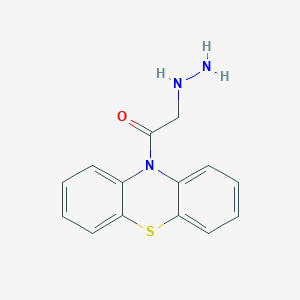
![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)

![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
